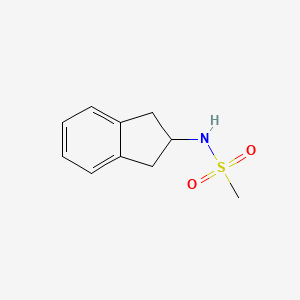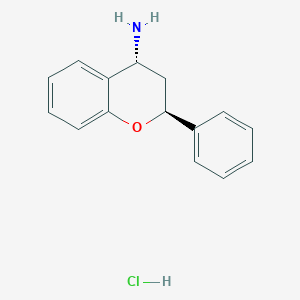
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the process of how the compound is made. It often includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used to determine the structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A Mild and Efficient Synthesis Method : The synthesis of a new class of furo[3,2-c]chromenes, which are chemically related to the compound , has been developed. This process involves the reaction between dibenzoylacetylene and 4-hydroxycoumarine, yielding derivatives in nearly quantitative yield. This method highlights an efficient pathway for synthesizing chromene derivatives in aqueous media, showcasing the versatility of chromenes in chemical synthesis (Khalilzadeh et al., 2011).
Catalytic Activities and Metal Ion Detection : Another study focused on the oxidative dehydrogenation of a coumarinyl scaffold, a structure similar to the compound of interest. This research not only presents a novel synthesis approach but also explores its application in detecting metal ions in human liver cancer cells, demonstrating the compound's potential utility in biochemical sensing and diagnostics (Dey et al., 2019).
Applications in Organic Chemistry
Reactions with Amines : The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines has been investigated, leading to the development of a novel class of cyclic phosphonic analogues of chromone. This study contributes to the field of organic chemistry by offering new pathways for functionalizing chromene derivatives (Budzisz Elż & Pastuszko Slawomir, 1999).
Antimicrobial Activity : Some chromene derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This work demonstrates the potential of chromene compounds, including those structurally related to the compound , in developing new antibacterial agents (Behrami, 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is the DNA polymerase III sliding clamp (DnaN) . DnaN is a protein that plays a crucial role in DNA replication and repair, making it a valuable target for therapeutic interventions .
Mode of Action
The compound interacts with its target, DnaN, by binding to it with nanomolar affinity . This interaction is facilitated by the presence of three (2S,4R)-4-methylproline moieties of methylgriselimycin, which play significant roles in target binding and metabolic stability .
Biochemical Pathways
The compound affects the glutaminolysis pathway . Glutaminolysis is a metabolic pathway that involves the breakdown of glutamine, an amino acid, into other substances that the cell can use for energy and growth . The compound’s action on this pathway can lead to changes in the cell’s metabolic activity, potentially influencing cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of the compound are still under investigation. Studies have shown that the compound exhibits preferential uptake in tumor tissue compared to corresponding healthy tissue . This suggests that the compound may have good bioavailability in the target tissues.
Result of Action
The compound’s action results in the inhibition of cortisol production in adrenocortical cells . This effect is variable between specimens, suggesting that the compound’s action may be influenced by individual patient factors . Additionally, the compound may also inhibit ACTH secretion and growth of pituitary adenoma cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s action may be affected by the presence of other substances in the cell’s environment that can interact with the compound or its target . Additionally, the compound’s stability could be influenced by factors such as pH and temperature
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-9,13,15H,10,16H2;1H/t13-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSLDXOMOAWTC-PBCQUBLHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

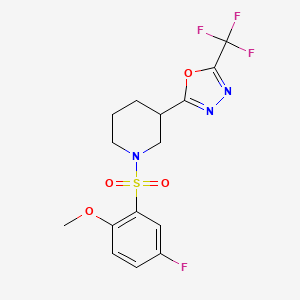
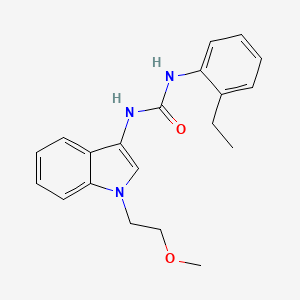
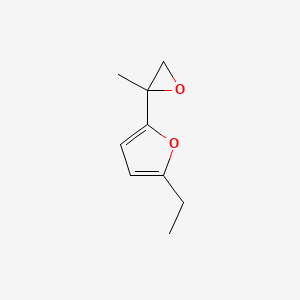

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
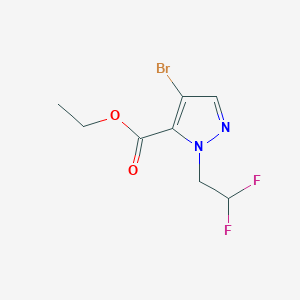


![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
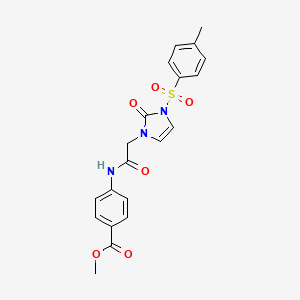
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)
